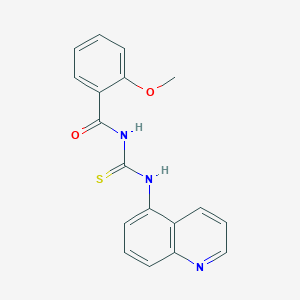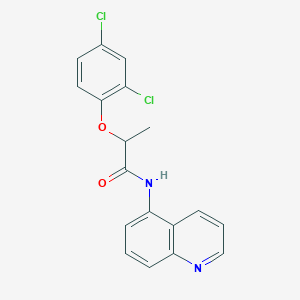![molecular formula C18H14Cl2N2O2S B278328 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278328.png)
3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it a promising target for cancer therapy.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide involves inhibition of CK2 activity. CK2 is a serine/threonine kinase that phosphorylates many proteins involved in cell growth and survival. Inhibition of CK2 leads to the dephosphorylation of these proteins, which can result in apoptosis and reduced tumor growth.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide are mainly related to its inhibitory activity against CK2. Inhibition of CK2 can lead to the activation of several signaling pathways that promote apoptosis and reduce tumor growth. Additionally, CK2 inhibition has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide in lab experiments include its potent inhibitory activity against CK2 and its ability to induce apoptosis and reduce tumor growth. However, some limitations of this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
For research on 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide include the development of more potent and selective CK2 inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the efficacy of this compound in combination with other anticancer agents and to determine the optimal dosing regimens for clinical use. Finally, the potential use of this compound in other diseases, such as neurodegenerative disorders, should be explored.
Métodos De Síntesis
The synthesis of 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide involves several steps. The starting material is 2-chloro-5-nitrobenzoic acid, which is converted to the corresponding amide by reaction with propionyl chloride and ammonia. The resulting amide is then cyclized with 2-chlorobenzenethiol in the presence of a base to form the benzothiophene ring. The final step involves chlorination of the 3-position of the benzothiophene ring using thionyl chloride to yield the desired product.
Aplicaciones Científicas De Investigación
3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential as an anticancer agent. CK2 is involved in many signaling pathways that promote cancer cell survival, and inhibition of this kinase has been shown to induce apoptosis and reduce tumor growth in preclinical models. Several studies have demonstrated the efficacy of this compound against various types of cancer, including breast, lung, and prostate cancer.
Propiedades
Nombre del producto |
3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C18H14Cl2N2O2S |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
3-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-2-15(23)21-10-7-8-12(19)13(9-10)22-18(24)17-16(20)11-5-3-4-6-14(11)25-17/h3-9H,2H2,1H3,(H,21,23)(H,22,24) |
Clave InChI |
RYPULMPLUWGXDE-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
SMILES canónico |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenyl)thio]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278247.png)
![3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278248.png)
![4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278249.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B278250.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B278262.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B278264.png)
![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278265.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide](/img/structure/B278266.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B278271.png)